molecular formula C11H17NO2 B12903187 Ethanone, 1-(5-hexyl-3-isoxazolyl)- CAS No. 491841-08-8

Ethanone, 1-(5-hexyl-3-isoxazolyl)-

Cat. No.: B12903187
CAS No.: 491841-08-8
M. Wt: 195.26 g/mol
InChI Key: VAVAYXLLKJSBHG-UHFFFAOYSA-N
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Description

1-(5-Hexylisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

The synthesis of 1-(5-hexylisoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a β-diketone with hydroxylamine can lead to the formation of the isoxazole ring . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

1-(5-Hexylisoxazol-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Hexylisoxazol-3-yl)ethanone has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(5-Hexylisoxazol-3-yl)ethanone can be compared to other isoxazole derivatives, such as 5-aminoisoxazoles and 2,1-benzisoxazoles . While these compounds share a common isoxazole ring, their unique substituents and structural variations impart different biological activities and properties. For example, 5-aminoisoxazoles have shown selective cytotoxicity against cancer cells expressing the mutant gene BRAF V600E . The uniqueness of 1-(5-hexylisoxazol-3-yl)ethanone lies in its specific hexyl substitution, which may influence its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

491841-08-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(5-hexyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C11H17NO2/c1-3-4-5-6-7-10-8-11(9(2)13)12-14-10/h8H,3-7H2,1-2H3

InChI Key

VAVAYXLLKJSBHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=NO1)C(=O)C

Origin of Product

United States

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